Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide
Overview
Description
Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide is a heterocyclic aromatic organic compound It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide typically involves the reaction of 2,6-dimethylpyrimidine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield the desired 1-oxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to its parent pyrimidine compound using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit DNA synthesis by interfering with nucleotide metabolism, thereby exhibiting anticancer activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 2,4,6-trimethyl-: Similar in structure but lacks the ethoxy group and the 1-oxide functionality.
Pyrimidine, 4-methoxy-2,6-dimethyl-: Contains a methoxy group instead of an ethoxy group.
Pyrimidine, 4-ethoxy-2,6-dimethyl-: Lacks the 1-oxide functionality.
Uniqueness
Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide is unique due to its combination of an ethoxy group and an oxide functionality. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-ethoxy-2,6-dimethyl-1-oxidopyrimidin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8-5-6(2)10(11)7(3)9-8/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBHJDGHNIKRRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=[N+](C(=C1)C)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503265 | |
Record name | 4-Ethoxy-2,6-dimethyl-1-oxo-1lambda~5~-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73833-06-4 | |
Record name | 4-Ethoxy-2,6-dimethyl-1-oxo-1lambda~5~-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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